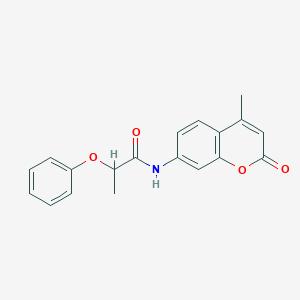![molecular formula C23H23N3O3S2 B265909 Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B265909.png)
Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate is not fully understood. However, it is believed to exert its antitumor activity through the inhibition of tubulin polymerization, which results in the disruption of microtubule formation and cell division. It has also been shown to inhibit the growth of fungi and bacteria by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate has been shown to have a low toxicity profile and is well tolerated in vivo. In animal studies, it has been shown to exhibit significant antitumor activity without causing significant adverse effects. Additionally, it has been shown to possess significant antifungal and antibacterial activity against various strains of fungi and bacteria.
Advantages and Limitations for Lab Experiments
The advantages of Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate in lab experiments include its low toxicity profile, high selectivity, and broad-spectrum activity against various strains of fungi and bacteria. However, its limitations include its relatively complex synthesis method and limited availability.
Future Directions
For research on Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as biological imaging and drug delivery systems. Additionally, studies on its potential synergistic effects with other compounds may provide new avenues for its use in cancer therapy and other medical applications.
Synthesis Methods
The synthesis of Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate can be achieved through a multistep reaction involving the condensation of 4-methylacetophenone with thiourea followed by cyclization with ethyl acetoacetate and 1,3-dibromopropane. The final product is obtained through a reaction with 4-methylbenzenethiol and triethylamine.
Scientific Research Applications
Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess significant antitumor, antifungal, and antibacterial activity. Additionally, it has been studied for its potential as a fluorescence probe in biological imaging.
properties
Product Name |
Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate |
|---|---|
Molecular Formula |
C23H23N3O3S2 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
ethyl 7-acetyl-8-methyl-4-(4-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2-carboxylate |
InChI |
InChI=1S/C23H23N3O3S2/c1-5-29-22(28)21-24-26(19-13-11-15(2)12-14-19)23(31-21)25(18-9-7-6-8-10-18)16(3)20(30-23)17(4)27/h6-14H,5H2,1-4H3 |
InChI Key |
PLGFKLUICFWDQP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=C(S2)C(=O)C)C)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=C(S2)C(=O)C)C)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)


![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)

